
6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide is a complex organic compound that features a quinoline core substituted with a dibromo-nitrophenoxy group and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide typically involves multiple steps:
Formation of 2,6-dibromo-4-nitrophenol: This intermediate can be synthesized by bromination of 4-nitrophenol using bromine in the presence of a suitable solvent.
Coupling Reaction: The 2,6-dibromo-4-nitrophenol is then reacted with 6-hydroxyquinoline in the presence of a base to form 6-(2,6-dibromo-4-nitrophenoxy)quinoline.
Amidation: The final step involves the reaction of 6-(2,6-dibromo-4-nitrophenoxy)quinoline with N-methylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The quinoline ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 6-(2,6-dibromo-4-aminophenoxy)-N-methylquinoline-2-carboxamide.
Oxidation: Formation of quinoline N-oxide derivatives.
科学的研究の応用
6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: Use in the development of organic semiconductors or as a component in light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor modulator.
作用機序
The mechanism of action of 6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Materials Science: Its electronic properties can be exploited in devices, where it may act as an electron donor or acceptor.
類似化合物との比較
Similar Compounds
2,6-dibromo-4-nitrophenol: A precursor in the synthesis of the target compound.
6-hydroxyquinoline: Another precursor used in the synthesis.
N-methylquinoline-2-carboxamide: A structurally related compound without the dibromo-nitrophenoxy group.
Uniqueness
6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide is unique due to the combination of its quinoline core with the dibromo-nitrophenoxy and carboxamide groups, which confer specific electronic and steric properties that can be exploited in various applications.
特性
CAS番号 |
918946-04-0 |
|---|---|
分子式 |
C17H11Br2N3O4 |
分子量 |
481.1 g/mol |
IUPAC名 |
6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide |
InChI |
InChI=1S/C17H11Br2N3O4/c1-20-17(23)15-4-2-9-6-11(3-5-14(9)21-15)26-16-12(18)7-10(22(24)25)8-13(16)19/h2-8H,1H3,(H,20,23) |
InChIキー |
IGTHHNGXGSAONI-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)
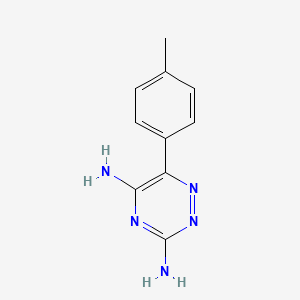
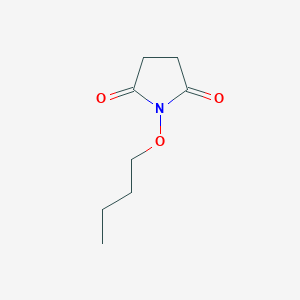
![9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14200341.png)
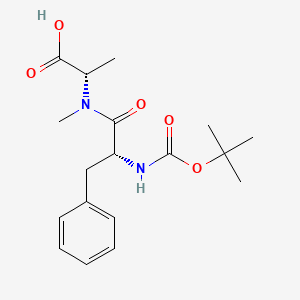
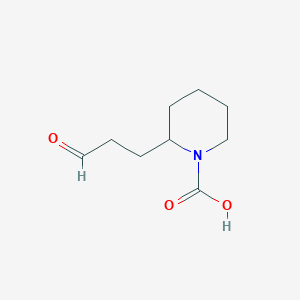
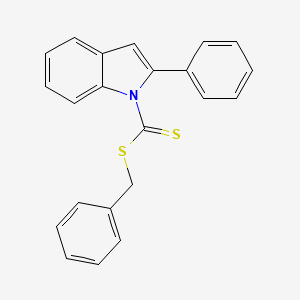
![6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile](/img/structure/B14200376.png)
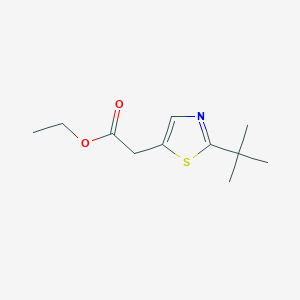

![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)
![3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B14200390.png)

